2,3,4,5,6-pentafluoro-N-(2-methylphenyl)benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-(2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H8F5NO and its molecular weight is 301.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.05260469 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antipathogenic Activity
Research into the synthesis of acylthioureas and their interaction with bacterial cells demonstrates the potential of derivatives for novel antimicrobial agents with antibiofilm properties, highlighting the relevance of fluorinated compounds in enhancing antipathogenic activity (Limban et al., 2011).
Crystal Structure and Interactions
Studies on the crystal structure of benzamide and pentafluorobenzoic acid cocrystals reveal insights into hydrogen bonding and molecular interactions, which are crucial for understanding the physical and chemical properties of such compounds (Jankowski et al., 2006).
Molecular Structural Analysis
Investigations into novel benzamide derivatives using X-ray diffraction and DFT calculations provide valuable information on molecular geometry, electronic properties, and antioxidant properties, contributing to the development of new materials and compounds (Demir et al., 2015).
Enhanced Catalytic Activities
The development of ligands and catalysts based on pentafluorobenzamidinate demonstrates the potential for enhancing ethene oligomerization, showcasing the role of fluorinated compounds in catalysis (Brussee et al., 2000).
Polymer Science
Research into the synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines illustrates the impact of fluorination on the solubility, thermal stability, and electrical properties of polymers, offering potential applications in various advanced materials (Ge et al., 2004).
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO/c1-6-4-2-3-5-7(6)20-14(21)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKQXBMHWZQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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